N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide
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Overview
Description
Scientific Research Applications
Protective Effect of Compounds on Toxicity
Studies on compounds like cyclophosphamide, an oxazaphosphorine nitrogen mustard alkylating drug, have shown that N-Acetylcysteine (NAC) can attenuate its induced cardiotoxicity by inhibiting oxidative and nitrosative stress, preserving the activity of antioxidant enzymes (Mansour, El kiki, & Hasan, 2015). This highlights the potential protective effects of certain compounds against drug-induced toxicity.
Novel Synthetic Methodologies
Research into the synthesis of complex molecules, including oxalamides, has been explored to develop new synthetic approaches. For instance, a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides showcases innovative methodologies in creating oxalamide derivatives, which could have implications for the development of new therapeutic agents (Mamedov et al., 2016).
Receptor Interaction Profiles
Research on receptor interaction profiles of novel compounds, including those related to methoxyphenethyl structures, provides insights into their pharmacological properties. For example, the study of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) reveals their potent interaction with serotonergic receptors, indicating their hallucinogenic effects, similar to LSD (Rickli et al., 2015). Understanding these interactions is crucial for developing therapeutic agents targeting specific receptors.
Chemiluminescence-Guided Cancer Therapy
A novel approach using chemiexcited photosensitizers for precise diagnosis and treatment of tumors has been reported. The study describes nanoparticles that generate singlet oxygen in response to tumor-produced hydrogen peroxide, enabling tumor cell apoptosis and growth inhibition (Mao et al., 2017). This innovative therapy strategy demonstrates the potential of chemically activated compounds for targeted cancer treatment.
Mechanism of Action
Target of Action
The primary target of N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the N-terminus of newly synthesized proteins .
Mode of Action
It is likely that the compound binds to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
The inhibition of Methionine aminopeptidase by this compound can affect various biochemical pathways related to protein synthesis .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target, it is likely that the compound affects protein synthesis, but the specific effects are currently unknown .
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-21-14-9-5-2-6-12(14)10-11-17-15(19)16(20)18-13-7-3-4-8-13/h2,5-6,9,13H,3-4,7-8,10-11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQZWVALFMMPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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